Fmoc-Thr-OH

Overview

Description

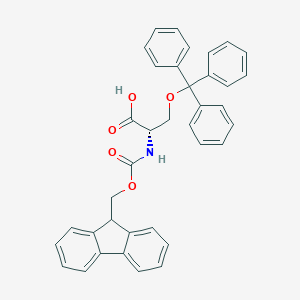

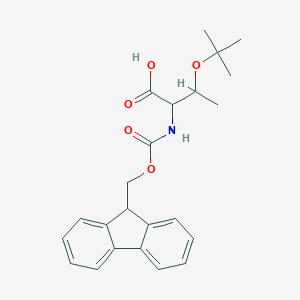

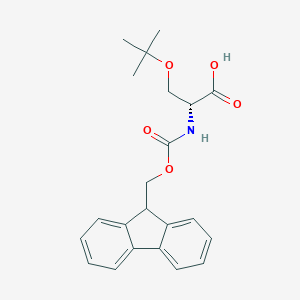

Fmoc-O-tert-butyl-L-threonine: is a derivative of the amino acid threonine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group and the hydroxyl group is protected by the tert-butyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins .

Mechanism of Action

Target of Action

Fmoc-Thr-OH, also known as N-α-Fmoc-L-threonine, is primarily used as a protecting group for amines in the process of peptide synthesis . The primary targets of this compound are the amine groups present in amino acids and peptides .

Mode of Action

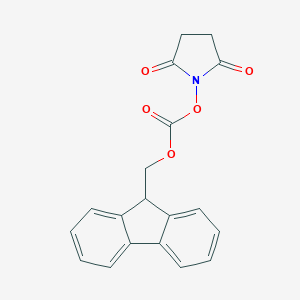

The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which serves to protect the amine group during peptide synthesis . The Fmoc group can be rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS). It is used as a temporary protecting group for the amine at the N-terminus in SPPS . The use of this compound allows for the selective and sequential assembly of amino acids in a peptide chain .

Result of Action

The primary result of the action of this compound is the protection of amine groups during peptide synthesis, allowing for the successful assembly of complex peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For example, the removal of the Fmoc group is facilitated by a base, usually piperidine . The stability of this compound and its efficacy in protecting amine groups can be affected by factors such as temperature and pH. It is typically stored at a temperature between 2-30°C .

Biochemical Analysis

Biochemical Properties

Fmoc-Thr-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that forms a carbamate . This reaction is key to the formation of peptides in SPPS, allowing for the sequential addition of amino acids to a growing peptide chain .

Cellular Effects

The effects of this compound at the cellular level are primarily related to its role in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the peptide . This has implications for various cellular processes, including protein synthesis and function.

Molecular Mechanism

The molecular mechanism of this compound involves the protection and deprotection of the amine group. The Fmoc group is base-labile, meaning it can be removed by a base . In SPPS, this deprotection is typically performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . This allows for the sequential addition of amino acids to the peptide chain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly in relation to its stability and degradation. The Fmoc group is stable under a variety of conditions, making it suitable for use in SPPS . It can be rapidly removed by a base, allowing for the next step in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with other amino acids, enzymes, and reagents in the process of SPPS . The Fmoc group can be removed by a base, allowing for the addition of the next amino acid in the peptide chain .

Transport and Distribution

In the context of peptide synthesis, this compound is typically dissolved in a suitable solvent and added to the reaction mixture. The distribution of this compound within this mixture will depend on the specific conditions of the synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions:

tert-Butyl Protection: The hydroxyl group of threonine is protected by reacting it with tert-butyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of Fmoc-O-tert-butyl-L-threonine typically involves large-scale SPPS techniques, where the compound is synthesized in bulk using automated peptide synthesizers. The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Fmoc group is removed by treatment with a base such as piperidine in dimethylformamide (DMF), while the tert-butyl group is removed by treatment with trifluoroacetic acid (TFA)

Coupling Reactions: Fmoc-O-tert-butyl-L-threonine can undergo coupling reactions with other amino acids using reagents such as diisopropylcarbodiimide (DIC) and Oxyma.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF for Fmoc removal; TFA for tert-butyl removal

Coupling: DIC and Oxyma in 2-methyltetrahydrofuran (2-MeTHF) for efficient coupling.

Major Products:

Deprotection: Removal of Fmoc and tert-butyl groups yields free threonine.

Coupling: Formation of peptide bonds with other amino acids to create longer peptide chains.

Scientific Research Applications

Chemistry:

Peptide Synthesis: Fmoc-O-tert-butyl-L-threonine is widely used in SPPS for the synthesis of peptides and proteins.

Biology:

Protein Engineering: Used in the synthesis of modified proteins for studying protein structure and function.

Medicine:

Drug Development: Utilized in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

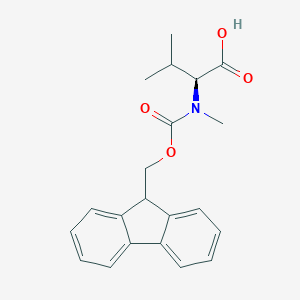

Comparison with Similar Compounds

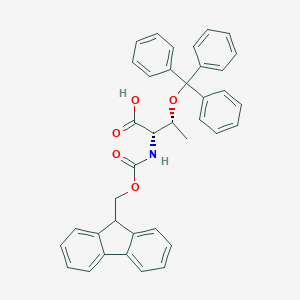

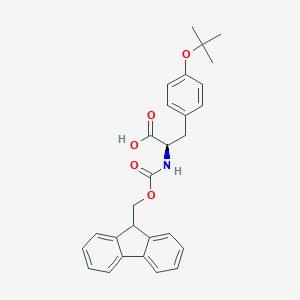

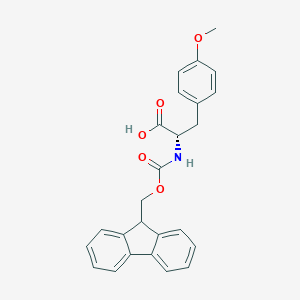

Fmoc-O-tert-butyl-L-serine: Similar to Fmoc-O-tert-butyl-L-threonine but with a hydroxyl group on the beta carbon instead of the gamma carbon.

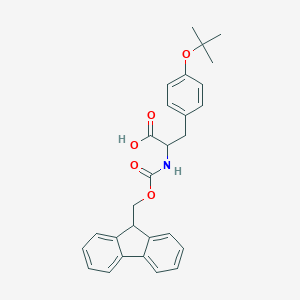

Fmoc-O-tert-butyl-L-tyrosine: Similar but with a phenolic hydroxyl group.

Uniqueness:

Fmoc-O-tert-butyl-L-threonine: is unique in its ability to protect both the amino and hydroxyl groups, making it highly versatile for SPPS.

Properties

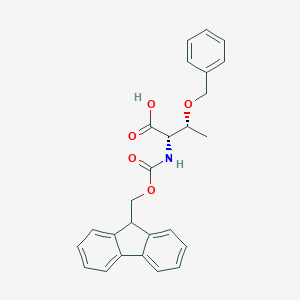

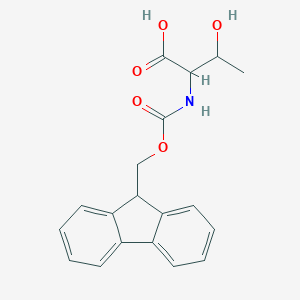

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-DIFFPNOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73731-37-0 | |

| Record name | (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

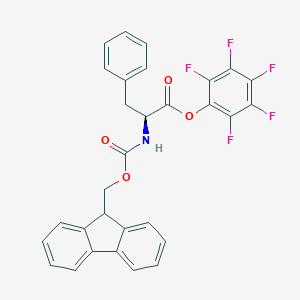

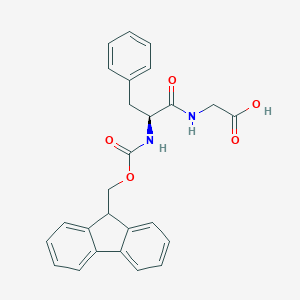

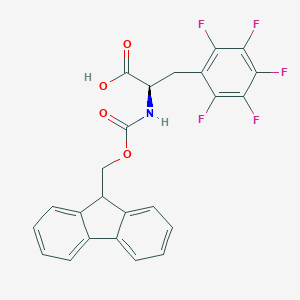

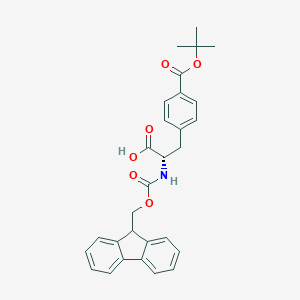

Feasible Synthetic Routes

Q1: What makes Fmoc-Thr-OH suitable for solid-phase peptide synthesis?

A1: this compound is valuable in peptide synthesis due to the presence of the Fmoc protecting group. This group can be selectively removed under mild basic conditions, leaving the amino group available for peptide bond formation with the next amino acid in the sequence [, ].

Q2: What challenges are associated with incorporating this compound into glycopeptides, and how can they be overcome?

A2: Incorporating this compound into glycopeptides, specifically those containing sialic acid, presents a challenge during deprotection. The standard alkaline conditions used to remove the Fmoc group can lead to undesired lactam formation between the deprotected amino group and the sialic acid methyl ester []. This side reaction can be mitigated by hydrolyzing the methyl ester before Fmoc deprotection or by using acidic conditions for the azide reduction step [].

Q3: Can this compound be used to synthesize complex glycopeptides?

A3: Yes, this compound can be used as a building block for complex glycopeptides. Research demonstrates its successful incorporation into a MUC1-related glycopeptide using microwave-assisted solid-phase synthesis [].

Q4: How does the reactivity of this compound compare to Fmoc-Ser-OH in enzymatic glycosylation reactions?

A4: Interestingly, the bacterial glycosyltransferase Neisseria meningitidis β1,3-N-acetylglucosaminyltransferase (LgtA) exhibits different substrate specificities towards this compound and Fmoc-Ser-OH. While LgtA acts as both a core-1 and core-2 β1,3-N-acetylglucosaminyltransferase with Fmoc-Ser-OH, it only exhibits core-2 activity in the presence of this compound []. This difference highlights the importance of careful substrate selection for enzymatic glycosylation reactions.

Q5: Are there alternative methods for phosphorylating threonine residues in peptides besides using pre-phosphorylated Fmoc-Thr(PO3H2)-OH?

A5: Yes, "global" phosphite-triester phosphorylation offers an efficient alternative for incorporating phosphotyrosine and phosphothreonine residues into peptides []. This method involves synthesizing the peptide on a solid support using standard Fmoc-amino acids, including this compound and Fmoc-Tyr-OH. Subsequent treatment with di-t-butyl N,N-diethylphosphoramidite followed by oxidation leads to simultaneous phosphorylation of both tyrosine and threonine residues [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.